molecular formula C16H24N2O3 B1429802 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-15-7

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Cat. No.: B1429802
CAS No.: 874801-15-7
M. Wt: 292.37 g/mol
InChI Key: FVEKJSGYRDPEGM-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is an organic compound with the molecular formula C16H24N2O3 and a molecular weight of 292.38 g/mol . This compound is characterized by the presence of a diazepane ring substituted with a methoxybenzyl group and a propanoic acid moiety. It is a solid at ambient temperature and is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanol.

    Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar or charged regions of the target. The propanoic acid moiety may also play a role in modulating the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Methoxyphenyl)-1,4-diazepan-1-yl]propanoic acid
  • 3-[4-(4-Methylbenzyl)-1,4-diazepan-1-yl]propanoic acid
  • 3-[4-(4-Chlorobenzyl)-1,4-diazepan-1-yl]propanoic acid

Uniqueness

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKJSGYRDPEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

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